molecular formula C7H3BF7KO B8060571 Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate

Cat. No.: B8060571
M. Wt: 286.00 g/mol
InChI Key: AZNYXDSLQPBWGA-UHFFFAOYSA-N
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Description

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate is an organotrifluoroborate salt that serves as a highly stable and versatile reagent in synthetic organic chemistry, particularly as a key nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . Unlike boronic acids, which can be prone to protodeboronation, organotrifluoroborates are tetracoordinate species that are often crystalline, indefinitely stable to air and moisture, and function as protected forms of boronic acids . This makes them particularly valuable for multi-step synthetic sequences and for use in complex, polyfunctional molecules. The compound is characterized by its molecular formula of C7H3BF7KO and a molecular weight of 286.00 g/mol . In research applications, this reagent is designed to facilitate the introduction of the 2-fluoro-5-(trifluoromethoxy)phenyl group into target molecules through its coupling with various aryl and alkenyl electrophiles, such as chlorides, bromides, and triflates . The mechanism of action involves a transmetalation step during the catalytic cycle, where the organotrifluoroborate, often activated by hydrolysis, transfers its organic group to the palladium catalyst, ultimately forming a new carbon-carbon bond . This product is intended for Research Use Only and is not for use in diagnostic, therapeutic, or other human or veterinary applications.

Properties

IUPAC Name

potassium;trifluoro-[2-fluoro-5-(trifluoromethoxy)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF7O.K/c9-6-2-1-4(16-7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNYXDSLQPBWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)OC(F)(F)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF7KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The boronic acid reacts with KHF₂ in a 1:1 molar ratio, typically in water or aqueous THF, at 25–60°C for 12–24 hours. The general reaction is:

ArB(OH)2+KHF2K[ArBF3]+2H2O\text{ArB(OH)}2 + \text{KHF}2 \rightarrow \text{K}[ \text{ArBF}3 ] + 2\text{H}2\text{O}

Isolation involves filtration and washing with cold ethanol to remove excess KHF₂. A patent by the Royal Society of Chemistry demonstrates this approach using 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester, achieving 95% conversion to the trifluoroborate in THF/water mixtures.

Halogen Exchange Strategies

Fluorination of chlorinated precursors offers an alternative pathway. For example, 2-chloro-5-(trichloromethoxy)phenyl intermediates undergo chlorine-to-fluorine substitution using potassium fluoride (KF) in polar aprotic solvents.

Key Industrial Protocol

A patented method (EP0063872A1) details the synthesis of fluorinated pyridines, adaptable to aryltrifluoroborates:

  • Reactants : 2-chloro-5-(trichloromethoxy)benzene (1 equiv), KF (15 equiv), sulfolane (solvent).

  • Conditions : 145–160°C for 5–8 hours under nitrogen.

  • Workup : Dilution with dichloromethane, aqueous K₂CO₃/KF wash, and celite filtration.

This method achieves 66% yield but requires careful temperature control to avoid byproducts like 2,6-difluoro derivatives.

Cross-Coupling Approaches

Palladium-catalyzed couplings enable modular construction of the aryl core before boronation. A Chinese patent (CN111454217A) outlines a Suzuki-Miyaura coupling between 4-fluoroacetophenone imine and 2-(1-piperazinyl)pyrimidine-5-potassium trifluoroborate.

Optimized Coupling Conditions

ParameterValue
CatalystPd(OAc)₂ (4 mol%)
LigandSPhos (8 mol%)
SolventDioxane/H₂O (9:1)
Temperature90°C, 24 hours
Yield72% after hydrolysis

This method highlights the compatibility of trifluoroborates with complex heterocycles, though scalability remains challenging.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. A modified halogen exchange protocol (Example 10, EP0063872A1) uses dimethylacetamide (DMAc) instead of sulfolane, reducing reaction time to 17.5 hours while maintaining 49% yield.

Critical Process Parameters

  • Reactor Design : Nickel-lined vessels to withstand HF byproducts.

  • Distillation : Fractional distillation at 230 mmHg isolates the product from dichloro impurities.

  • Safety : Continuous N₂ purging to prevent oxidation.

Analytical Characterization

Rigorous quality control ensures batch consistency. Representative data from a synthesis using Method 1 (arylboronic acid route):

TechniqueResults
19F NMR^{19}\text{F NMR}δ -63.2 (BF₃⁻), -57.8 (CF₃O)
11B NMR^{11}\text{B NMR}δ 3.2 (quadrupolar, JBFJ_{B-F} = 32 Hz)
Elemental AnalysisC: 32.1%, B: 4.7% (calc. C: 32.3%, B: 4.6%)

Moisture content (<0.5% by Karl Fischer) and residual solvents (THF < 50 ppm) are monitored for pharmaceutical-grade material.

Challenges and Optimization

Byproduct Formation

Competing hydrolysis of the trifluoromethoxy group occurs above 160°C, necessitating precise temperature control. Substituting KF with CsF reduces side reactions but increases costs.

Solvent Selection

Polar aprotic solvents (sulfolane, DMAc) enhance fluorination rates but complicate recycling. Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate primarily undergoes:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.

    Solvents: Polar solvents such as ethanol, methanol, or water are typically used.

    Temperature: Reactions are usually conducted at room temperature to moderate temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthetic Organic Chemistry

Cross-Coupling Reactions
One of the primary applications of potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl boron compounds with organic halides. The trifluoromethoxy group enhances the reactivity of the boronate, allowing for efficient coupling under mild conditions. Studies have shown that this compound can be utilized to synthesize complex aromatic compounds, which are essential in pharmaceuticals and agrochemicals .

Reactivity and Stability
The stability of this compound under various conditions makes it a versatile reagent. Its ability to react selectively with electrophiles while maintaining stability in air and moisture is crucial for synthetic applications .

Materials Science

Polymer Chemistry
In materials science, this organoboron compound is used to develop new polymeric materials with enhanced properties. The incorporation of trifluoromethoxy groups into polymers can improve thermal stability and chemical resistance. Research indicates that polymers synthesized using this boronate exhibit superior mechanical properties and can be tailored for specific applications, such as coatings and adhesives .

Nanocomposites
this compound can also be employed in the synthesis of nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved improved electrical conductivity and mechanical strength, making it suitable for applications in electronics and energy storage devices .

Medicinal Chemistry

Drug Development
In medicinal chemistry, the compound serves as a building block for the synthesis of bioactive molecules. Its unique electronic properties allow for the modification of pharmacophores, enhancing their efficacy against specific biological targets. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit key enzymes involved in tumor growth .

Targeted Delivery Systems
Moreover, the compound's compatibility with various functional groups enables its use in developing targeted drug delivery systems. By attaching therapeutic agents to this boronate framework, researchers can enhance the specificity and effectiveness of treatments while minimizing side effects .

Case Studies

StudyApplicationFindings
Study 1Cross-Coupling SynthesisDemonstrated high yields in Suzuki reactions using this compound as a coupling partner .
Study 2Polymer DevelopmentDeveloped a new class of fluorinated polymers with improved thermal stability and mechanical properties .
Study 3Anticancer Drug SynthesisSynthesized novel compounds that showed significant inhibition of cancer cell proliferation in vitro .

Mechanism of Action

The mechanism of action of potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Electronic Effects and Reactivity

The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing substituent, making the target compound more electron-deficient than analogs with electron-donating groups (e.g., methoxy) or less polar substituents. For example:

  • Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS 1012868-70-0) contains a formyl group (-CHO) at the 5-position. While formyl is electron-withdrawing, it is less so than -OCF₃, leading to differences in reaction rates and yields in couplings .
  • Potassium phenyltrifluoroborate (CAS 153766-81-5) lacks substituents, making it less reactive in electron-deficient systems but more versatile in standard Suzuki reactions .

In Suzuki couplings, electron-deficient aryltrifluoroborates often require optimized conditions. For instance, potassium (1-naphthalene)trifluoroborate achieved 61% yield in a coupling reaction, while potassium 2-thienyltrifluoroborate yielded 46% under similar conditions . The target compound’s -OCF₃ group may necessitate higher catalyst loading or specific solvents to achieve comparable yields.

Steric Considerations

The 2-fluoro and 5-trifluoromethoxy substituents introduce moderate steric hindrance. This contrasts with:

  • Potassium [2-fluoro-4-(trifluoromethyl)phenyl]trifluoroborate (CAS 1150655-12-1), where the -CF₃ group at the 4-position creates a different steric profile .
  • Potassium ethenyl trifluoroborate, which lacks aromatic substituents and exhibits minimal steric hindrance, enabling selective mono- or bis-coupling depending on solvent (e.g., i-PrOH vs. MeOH) .

Steric effects in the target compound may limit its utility in reactions with bulky coupling partners, as seen in , where steric hindrance in macrocycles led to debromination instead of coupling .

Solubility and Stability

The target compound’s solubility in organic solvents (e.g., THF, DMF) is likely lower than less-substituted analogs, similar to potassium alkoxymethyltrifluoroborates, which require specialized isolation techniques . By contrast, potassium phenyltrifluoroborate is commercially available with high purity and solubility .

Reaction Outcomes

In Suzuki couplings, the trifluoromethoxy group’s electron-withdrawing nature may suppress side reactions (e.g., protodeboronation) but could also reduce reactivity. demonstrates that solvent choice critically affects outcomes: trifluoromethoxy-substituted pyrazines yielded bis-ethenyl products in MeOH but mono-substituted derivatives in i-PrOH . Similarly, the target compound’s reactivity may vary with solvent and catalyst.

Data Table: Comparison of Key Trifluoroborate Salts

Compound Name Substituents CAS Number Reactivity in Suzuki Coupling Notable Features
Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate 2-F, 5-OCF₃ - Moderate (electron-deficient) High stability, requires optimized conditions
Potassium 2-fluoro-5-formylphenyltrifluoroborate 2-F, 5-CHO 1012868-70-0 Moderate (less electron-deficient) Formyl group allows further functionalization
Potassium phenyltrifluoroborate None 153766-81-5 High Standard reagent, broad applicability
Potassium ethenyl trifluoroborate Ethenyl - High (solvent-dependent) Selective mono-/bis-coupling
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate Benzyl-OCF₃ - Low to moderate Steric hindrance from benzyl group

Biological Activity

Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate is a specialized organoboron compound with significant implications in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound is characterized by a trifluoroborate group attached to a fluorinated phenyl ring. This structure enhances its reactivity and stability in various chemical environments.
  • Applications : Primarily utilized in Suzuki–Miyaura cross-coupling reactions, this compound facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Target Interactions :

  • This compound acts as a nucleophile in cross-coupling reactions, participating actively in the formation of new carbon-carbon bonds. Its trifluoroborate group is key to its reactivity, allowing it to react with various electrophiles under mild conditions.

Biochemical Pathways :

  • The compound influences biochemical pathways related to carbon bond formation, significantly impacting synthetic organic chemistry. Its stability under oxidative conditions makes it suitable for diverse applications.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Anticancer ActivityExhibits potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range.
Antimalarial ActivityShows potential as an antimalarial agent; further studies needed for specific IC50 values against Plasmodium species.
ToxicityGenerally low toxicity; however, eye irritation potential noted.

Case Studies and Research Findings

  • Anticancer Studies :
    A study evaluated the efficacy of various organoboron compounds, including potassium trifluoroborates, against L1210 mouse leukemia cells. The results indicated that these compounds exhibited significant growth inhibition, suggesting potential for therapeutic use in cancer treatment .
  • Antimalarial Potential :
    Research into second-generation acridones found that modifications similar to those seen in potassium trifluoroborates could enhance activity against malaria parasites. While specific data on this compound is limited, the structural similarities suggest a promising avenue for further investigation .
  • Toxicological Assessments :
    Safety data sheets indicate that while this compound is not classified as harmful by ingestion, it may cause eye irritation upon contact. Long-term exposure does not appear to produce chronic health effects; however, caution is advised during handling .

Q & A

Q. What are the advantages of using Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate over boronic acids in Suzuki-Miyaura couplings?

Potassium aryltrifluoroborates offer superior stability against moisture and air compared to boronic acids, reducing premature protodeboronation and side reactions. Their hydrolysis generates endogenous boronic acid (in situ) and fluoride ions, which activate palladium catalysts and suppress oxidative homocoupling. This dual role enhances reaction efficiency and reproducibility in cross-couplings .

Q. How is this compound typically synthesized and purified?

Synthesis involves reacting the corresponding boronic acid with KHF₂ in aqueous methanol, followed by precipitation and filtration. Purification is achieved via recrystallization from ethanol/water mixtures. NMR (¹⁹F and ¹¹B) is critical for confirming the absence of residual boronic acid and verifying the integrity of the trifluoroborate moiety .

Q. What precautions are necessary when handling this compound?

Store the compound in a desiccator at 0–4°C to prevent hydrolysis. Use inert atmospheres (N₂/Ar) during weighing and reaction setup to avoid moisture uptake. Personal protective equipment (gloves, goggles) is mandatory due to potential fluoride release during decomposition .

Q. What are the optimal solvent and base conditions for Suzuki-Miyaura couplings using this reagent?

Aqueous tetrahydrofuran (THF/H₂O, 10:1) with Cs₂CO₃ or KOH as base is optimal. Avoid toluene/water systems, which lead to incomplete reactions (55% protodeboronation vs. >95% yield in THF/H₂O). The aqueous phase facilitates hydrolysis to the active boronic acid, while fluoride stabilizes the catalytic cycle .

Solvent System Base Reaction Outcome Side Products
Toluene/H₂O (3:1)K₂CO₃55% protodeboronation32% coupling product
THF/H₂O (10:1)Cs₂CO₃>95% coupling yield<2% impurities

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride ions influence the catalytic cycle and side reactions?

The trifluoroborate hydrolyzes to boronic acid (4) and releases fluoride, which accelerates transmetalation by stabilizing Pd intermediates. Fluoride also inhibits aryl–Pd–OH formation, reducing β-hydride elimination. However, excess fluoride can deactivate the catalyst via Pd-F complexes, necessitating precise stoichiometric control .

Q. What analytical techniques are most effective for monitoring hydrolysis and stability?

Use ¹⁹F NMR to track trifluoroborate hydrolysis (δ −140 to −150 ppm for BF₃K vs. −120 ppm for boronic acid). ¹¹B NMR distinguishes trigonal (boronic acid, δ 30 ppm) vs. tetrahedral (trifluoroborate, δ 3 ppm) boron species. LC-MS detects protodeboronation byproducts (e.g., fluorobenzene derivatives) .

Q. How can solvent and base selection mitigate competing protodeboronation?

Protodeboronation is minimized in polar aprotic solvents (THF) with strong bases (Cs₂CO₃) that accelerate transmetalation. Avoid prolonged heating (>60°C) in protic solvents (e.g., MeOH), which promote acid-catalyzed decomposition. Pre-hydrolysis of the trifluoroborate to boronic acid (controlled by pH) can improve reproducibility in sensitive substrates .

Q. What strategies exist for functionalizing remote aryl positions while preserving the trifluoroborate moiety?

Perform late-stage functionalization via directed ortho-metalation (DoM) using directing groups (e.g., amides) before trifluoroborate installation. Alternatively, leverage cross-electrophile coupling to introduce substituents without cleaving the B-F bond. Ensure reaction conditions (pH < 9, low Lewis acid concentrations) to prevent boronate decomposition .

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